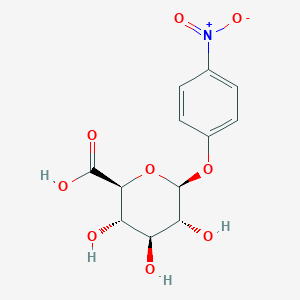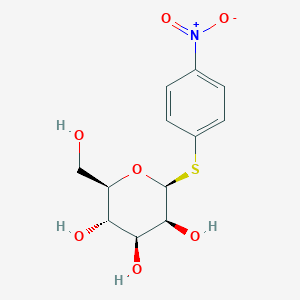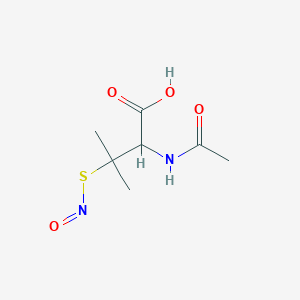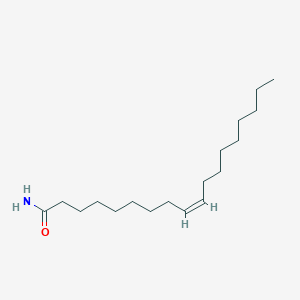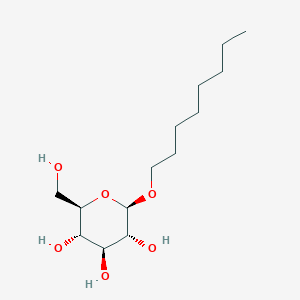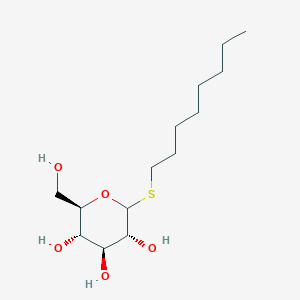
Retinal
Descripción general
Descripción
Retinal, also known as retinaldehyde or vitamin A aldehyde, is a polyene chromophore that plays a crucial role in the visual cycle of vertebrates. It is a derivative of vitamin A and is essential for vision, as it is involved in the conversion of light into visual signals in the retina. This compound is a key component of the visual pigment rhodopsin, which is found in the photoreceptor cells of the retina .
Aplicaciones Científicas De Investigación
Retinal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a model compound to study photochemical reactions and the behavior of polyene chromophores.
Biology: this compound is essential for vision and is used in research related to the visual cycle, phototransduction, and this compound diseases.
Medicine: this compound and its derivatives are used in the treatment of various skin conditions, such as acne and photoaging. Retinoic acid, a derivative of this compound, is used in the treatment of acute promyelocytic leukemia.
Industry: This compound is used in the production of cosmetics and skincare products due to its anti-aging properties .
Mecanismo De Acción
Target of Action
Retinal, an organic cofactor and derivative of vitamin A, primarily targets a receptor protein known as rhodopsin . Rhodopsin spans the membranes of rod cells in the retina and initiates the cellular processes of vision . Rhodopsins are a specialized subset of G-protein-coupled receptors (GPCRs), a large family of proteins that mediate cell responses to external stimuli .
Mode of Action
This compound is covalently linked to an opsin protein to form rhodopsins . When light strikes the retina, it activates this compound, which in turn activates rhodopsin . This activation triggers a series of ultrafast, time-resolved structural changes in rhodopsin . These changes initiate the conversion of light into electrical signals, which are then processed in the brain to generate a mental image .
Biochemical Pathways
This compound plays a crucial role in the visual cycle, a biochemical pathway that converts light into electrical signals in photoreceptor cells . Photoreceptors appear to uncouple glycolytic and Krebs-cycle metabolism via three different pathways: the mini-Krebs-cycle, the alanine-generating Cahill-cycle, and the lactate-releasing Cori-cycle . These pathways are fueled by glutamine and branched-chain amino acids, generating N-acetylaspartate .
Pharmacokinetics
The pharmacokinetics of this compound involve its conversion from retinol through oxidation by retinol and this compound dehydrogenases, and several cytochrome P450s (CYPs) .
Result of Action
The activation of rhodopsin by this compound leads to the generation of electrical signals in the retina, initiating the process of vision . Defects in the gene that encodes human rhodopsin can cause eye diseases such as retinitis pigmentosa and congenital stationary night blindness .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, air quality, UV radiation, digital screens, and lifestyle choices can all impact eye health . Prolonged exposure to digital screens and artificial lighting sources can lead to digital eye strain and disrupt circadian rhythms, indirectly affecting ocular health . Furthermore, the changing climate, with rising temperatures and extreme weather events, could potentially exacerbate eye allergies and infections .
Análisis Bioquímico
Biochemical Properties
Retinal interacts with various enzymes, proteins, and other biomolecules. It is a key component in the phototransduction pathway, where it binds to the protein opsin to form rhodopsin, a light-sensitive receptor found in the rod cells of the retina .
Cellular Effects
This compound influences various types of cells and cellular processes. In photoreceptor cells, this compound is crucial for the conversion of light into electrical signals, a process essential for vision . It impacts cell signaling pathways, gene expression, and cellular metabolism within these cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to opsin in the rod cells of the retina, forming the light-sensitive receptor rhodopsin . Upon absorption of light, this compound changes its conformation, activating the G-protein transducin, which in turn activates phosphodiesterase, leading to a change in the cell’s membrane potential and the generation of an electrical signal .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound’s role in the visual cycle is a dynamic process, with the compound undergoing a series of transformations and interactions with other molecules .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound have been associated with this compound degeneration in some studies, highlighting the importance of maintaining appropriate levels of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from the oxidation of retinol, a process catalyzed by the enzyme retinol dehydrogenase . Once formed, this compound can be converted into retinoic acid, a molecule involved in the regulation of gene expression .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is carried from the liver (where retinol is stored) to the retina by retinol-binding proteins .
Subcellular Localization
This compound is localized within the rod cells of the retina, where it binds to opsin to form rhodopsin . This complex is located in the disc membranes of the rod outer segments, a specialized compartment of the cell dedicated to phototransduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Retinal can be synthesized through the oxidation of retinol (vitamin A alcohol) using various oxidizing agents. One common method involves the use of manganese dioxide (MnO2) as the oxidizing agent in an organic solvent such as dichloromethane. The reaction typically proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is often produced from beta-carotene, a precursor found in plants. The process involves the oxidative cleavage of beta-carotene to yield two molecules of this compound. This reaction is catalyzed by enzymes such as beta-carotene 15,15’-monooxygenase or beta-carotene 15,15’-dioxygenase .
Análisis De Reacciones Químicas
Types of Reactions
Retinal undergoes various chemical reactions, including oxidation, reduction, and isomerization.
Oxidation: this compound can be further oxidized to retinoic acid, a biologically active form of vitamin A, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: this compound can be reduced back to retinol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Isomerization: This compound can isomerize between its all-trans form and various cis forms (e.g., 11-cis, 9-cis) under the influence of light or heat
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Isomerization: Light, heat
Major Products Formed
Oxidation: Retinoic acid
Reduction: Retinol
Isomerization: Various cis forms of this compound (e.g., 11-cis-retinal, 9-cis-retinal)
Comparación Con Compuestos Similares
Retinal is part of the retinoid family, which includes other compounds such as retinol (vitamin A alcohol), retinoic acid (vitamin A acid), and beta-carotene.
Retinol: Retinol is the alcohol form of vitamin A and can be oxidized to this compound. It is commonly used in skincare products for its anti-aging properties.
Retinoic Acid: Retinoic acid is the acid form of vitamin A and is derived from the oxidation of this compound. It is used in the treatment of acne and certain types of leukemia.
Beta-Carotene: Beta-carotene is a precursor to this compound and is found in plants. .
This compound is unique among these compounds due to its direct involvement in the visual cycle and its ability to isomerize in response to light, making it essential for vision .
Propiedades
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025998 | |
| Record name | Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
116-31-4, 472-86-6, 514-85-2 | |
| Record name | Retinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13-cis-Retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal, 13-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal, 9-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Retinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETINAL, ALL-TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR725D715M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63 °C | |
| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main functions of the retinal pigment epithelium (RPE)?
A1: The RPE plays a crucial role in maintaining photoreceptor health and function. Its key functions include: []
Q2: How do this compound vessels develop and what role do astrocytes play in this process?
A2: this compound vessels develop in close association with astrocytes, glial cells that provide structural and functional support to neurons. Astrocytes act as a scaffold, guiding the growth of this compound vessels during development. [] Disruption of this astrocyte-vessel interaction can lead to abnormal vessel growth outside the retina (prethis compound vessels) or bleeding into the vitreous humor. []
Q3: What are the three main capillary plexuses in the retina and how do they change with age?
A3: Optical coherence tomography angiography (OCTA) with projection artifact removal software allows visualization and quantification of the three main this compound capillary plexuses: []
Q4: What is rhegmatogenous this compound detachment (RRD) and what are the key factors contributing to its development?
A4: RRD occurs when a tear or hole in the retina allows liquefied vitreous humor to seep behind the neurosensory retina, separating it from the RPE. [] Key factors contributing to RRD include: [, ]
Q5: How does diabetic retinopathy (DR) affect this compound vessels?
A5: DR is a leading cause of vision loss in individuals with diabetes. It damages this compound blood vessels through various mechanisms, including: [, ]
Q6: What is the role of excitotoxicity in central serous chorioretinopathy (CSCR)?
A6: Excitotoxicity, a process of neuronal damage caused by excessive glutamate signaling, has been implicated in the pathogenesis of CSCR. [] This condition is characterized by fluid leakage from the choroid beneath the retina, leading to central vision disturbances. While the exact mechanisms remain unclear, it is believed that excitotoxicity contributes to RPE dysfunction and breakdown of the blood-retinal barrier, leading to fluid accumulation. []
Q7: What is polypoidal choroidal vasculopathy (PCV) and what are the potential complications associated with it?
A7: PCV is a subtype of age-related macular degeneration characterized by abnormal blood vessel growth in the choroid, forming polyp-like structures. These polyps can leak fluid and blood, causing vision loss. Subthis compound hemorrhage is a potential complication of PCV, particularly in eyes with larger polyps. [] SD-OCT and ICGA are important tools for monitoring PCV and detecting potential complications. []
Q8: Can hereditary spastic paraplegia (HSP) affect the retina?
A8: While primarily a neurodegenerative disorder affecting the spinal cord, research has shown that HSP can also impact the retina. [] Studies using OCT and OCT-A have revealed: []
Q9: How can laser therapy be used to treat this compound diseases?
A9: Laser therapy is a common treatment for various this compound diseases, including: [, , ]
Q10: What are the potential benefits of using apatinib-loaded nanoparticles for treating diabetic retinopathy?
A10: Apatinib, a VEGF receptor 2 inhibitor, has shown promise in preclinical studies for treating diabetic retinopathy. Encapsulating apatinib in HSA-PEG nanoparticles offers several advantages: []
Q11: How can induced pluripotent stem cells (iPSCs) be used to treat this compound diseases?
A11: iPSCs hold great potential for treating this compound diseases, offering possibilities for cell replacement therapy and disease modeling. [, ]
Q12: What are the potential applications of this compound organoids in understanding this compound diseases?
A12: this compound organoids, three-dimensional structures mimicking the structure and function of the retina, are powerful tools for studying this compound development and disease. [] They can be used to: []
Q13: How can artificial intelligence (AI) be used to improve the diagnosis and management of this compound diseases?
A13: AI, particularly deep learning algorithms, is revolutionizing the field of ophthalmology. AI-powered systems can analyze this compound images to: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


